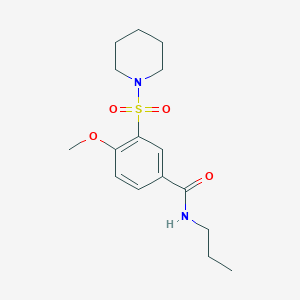
1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide
説明
1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPC belongs to the class of hydrazide compounds and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is not fully understood. However, studies have shown that 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide interacts with various cellular targets, including ion channels and enzymes. 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been found to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has also been found to reduce the expression of inducible nitric oxide synthase, an enzyme that is involved in the production of nitric oxide, a key mediator of inflammation. In addition, 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which play a critical role in protecting cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used to study various cellular processes. Another advantage is that 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is the lack of information on its pharmacokinetic properties. Further studies are needed to determine the absorption, distribution, metabolism, and excretion of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in vivo.
将来の方向性
There are several future directions for research on 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide. One direction is to further elucidate the mechanism of action of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide. This will help to identify the cellular targets of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide and provide insights into its biological activities. Another direction is to study the pharmacokinetic properties of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in vivo. This will help to determine the optimal dosage and administration route for 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in animal models and humans. This will pave the way for the development of 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide as a potential therapeutic agent for various diseases.
科学的研究の応用
1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has also been studied for its potential as an anticancer agent. Studies have shown that 1-(ethylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
1-ethylsulfonyl-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-2-22(20,21)18-8-4-6-13(11-18)14(19)17-16-10-12-5-3-7-15-9-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVWXXKRBKFHZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N'-[(E)-pyridin-3-ylmethylidene]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4850284.png)
![3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)



![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
![N-{2-[5-(2,5-dichlorophenyl)-2-furyl]-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4850333.png)
![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)

![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)
![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)